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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

Cat. No.: B103496

These application notes provide a comprehensive overview of the Atomic Layer Deposition
(ALD) process for high-quality zirconium oxide (ZrOz2) thin films using
tetrakis(dimethylamino)zirconium (TDMAZ) as the zirconium precursor and water (H20) as
the oxygen source. This process is critical for a variety of applications in microelectronics,
catalysis, and protective coatings, owing to ZrOz2's high dielectric constant, thermal stability, and
chemical resistance.

Process Overview

The ALD of ZrO2 from TDMAZ and H20 is a sequential, self-limiting process that allows for
atomic-level control over film thickness and conformation. The overall reaction can be
summarized as two half-reactions:

o TDMAZ Pulse:Zr(N(CHs)z2)a(g) + surf-OH* — surf-O-Zr(N(CHs)z2)3* + HN(CHs)2(Qg)
e H20 Pulse:surf-O-Zr(N(CHs)2)s* + 3H20(g) — surf-O-Zr(OH)s* + 3HN(CH3)2(g)

These two steps are separated by inert gas purges to remove unreacted precursors and
byproducts, ensuring a layer-by-layer growth mechanism.

Key Process Parameters and Film Properties

The properties of the deposited ZrO: films are highly dependent on the ALD process
parameters. The following tables summarize key quantitative data extracted from various
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studies.

Table 1: ALD Process Parameters for ZrO2 with TDMAZ

Parameter Value Substrate Source
Deposition )
50 - 275 Si, Glass, N-GNS
Temperature (°C)
150 - 250 Si
Mesoporous Silica
200 [1]
(SBA-15)
TDMAZ Precursor
70 [1]
Temperature (°C)
TDMAZ Pulse Time
0.03 QCM Crystal [2]
(s)
) Mesoporous Silica
900 (15 min) [1]
(SBA-15)
H20 Pulse Time (s) 0.015 QCM Crystal [2]
Mesoporous Silica
20 [1]
(SBA-15)
Ar Purge Time (s) 10-30 QCM Crystal [2]

3600 (60 min)

Mesoporous Silica
(SBA-15)

[1]

Table 2: Growth Per Cycle (GPC) of ZrO: at Various
Temperatures
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Deposition Temperature

Growth Per Cycle (Alcycle) Source

(°C)

50 1.81 [2]
75 1.84 [2]
100 1.60 [2]
150 1.21 [2]
200 0.67 2]
225 0.66 [2]
250 ~0.5 (growth terminates after 2]

~80 cycles)

ble 3: Physical ies of S, Eil

Deposition

Property Value Source
Temperature (°C)
, 0.20 - 0.76 (on SBA-
Density (g/cm3) 200 [1]
15)
Dielectric Constant 75-11 150 - 250 [3]
_ Amorphous to
Film Structure 150 - 250 [3]

Crystalline

Experimental Protocols

The following protocols provide a detailed methodology for the ALD of ZrOz2 using TDMAZ and

H20.

Protocol 1: General ALD Process for ZrO2 on Planar

Substrates

1. Substrate Preparation:
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Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers)
to remove organic and inorganic contaminants.

Perform a final rinse with deionized (DI) water and dry with high-purity nitrogen gas.

For hydroxyl-terminated surfaces, a UV-ozone treatment or an oxygen plasma treatment can
be performed to increase the density of -OH groups, which are the initial reaction sites.

. ALD System Preparation:

Load the cleaned substrate into the ALD reactor.

Heat the reactor to the desired deposition temperature (e.g., 200 °C).[2][1]

Heat the TDMAZ precursor to a stable temperature to ensure sufficient vapor pressure (e.g.,
70 °C).[1]

Maintain the H20O precursor at room temperature.

Establish a stable flow of inert purge gas (e.g., Ar or N2).

. ALD Cycle:

Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a specified time (e.g.,
0.03 s).[2] The precursor will react with the hydroxyl groups on the substrate surface.

Step 2: Purge 1: Purge the reactor with inert gas for a sufficient time (e.g., 10 s) to remove
any unreacted TDMAZ and the dimethylamine byproduct.[2]

Step 3: H20 Pulse: Introduce H20 vapor into the reactor for a specified time (e.g., 0.015 s).
[2] The water molecules will react with the surface-bound zirconium species, removing the
remaining dimethylamino ligands and creating a hydroxylated surface.

Step 4: Purge 2: Purge the reactor with inert gas (e.g., 10 s) to remove unreacted H20 and
the dimethylamine byproduct.[2]

. Film Deposition:

Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness
can be precisely controlled by the number of cycles.

. Post-Deposition:

Cool down the reactor under an inert gas flow.
Remove the coated substrate for characterization.
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Protocol 2: ALD of ZrOz on High-Aspect-Ratio Structures
(e.g., Mesoporous Silica)

For conformal coating of high-aspect-ratio structures, longer pulse and purge times are
necessary to ensure complete precursor diffusion and reaction, as well as complete removal of
byproducts from the porous structure.

1. Substrate Preparation:

o Place the mesoporous material (e.g., ~40 mg of SBA-15) on a suitable sample holder.[1]
o Pre-treat the sample in the ALD reactor under vacuum at the deposition temperature (e.g.,
200 °C) for an extended period (e.g., 2 hours) to remove physisorbed water.[1]

2. ALD Cycle:

e Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a significantly longer
duration (e.g., 15 minutes) to allow for diffusion into the porous network.[1]

o Step 2: Purge 1: Purge with inert gas for an extended period (e.g., 60 minutes) to ensure all
unreacted precursor and byproducts are removed from the pores.[1]

e Step 3: H20 Pulse: Introduce H20 vapor for a longer pulse time (e.g., 20 seconds).[1]

o Step 4: Purge 2: Perform a second extended purge (e.g., 60 minutes).[1]

3. Film Deposition and Post-Deposition:

» Repeat the ALD cycle as needed.
o Follow the same post-deposition procedure as for planar substrates.

Visualizations
ALD Experimental Workflow
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Caption: Experimental workflow for the Atomic Layer Deposition of ZrOx.

ZrOz2 ALD Reaction Pathway
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Caption: Simplified reaction pathway for one cycle of ZrOz2 ALD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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